molecular formula C20H22ClF2NO B5115299 [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol

[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol

Cat. No. B5115299
M. Wt: 365.8 g/mol
InChI Key: GNODRDHUYWDQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of several scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol acts as a selective inhibitor of Kv1.3 channels, which are expressed in a variety of cells, including T cells, B cells, and neurons. Kv1.3 channels are involved in the regulation of membrane potential and the firing of action potentials in these cells. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions and inhibiting channel activity. This inhibition of Kv1.3 activity has been shown to have a variety of effects on cellular physiology, including the regulation of calcium signaling, the modulation of cytokine production, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol inhibits the proliferation of T cells and B cells, reduces the production of pro-inflammatory cytokines, and modulates calcium signaling in neurons. In vivo studies have shown that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, and improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has several advantages as a research tool, including its selectivity for Kv1.3 channels, its ability to inhibit T cell and B cell proliferation, and its potential therapeutic applications in neurological disorders. However, [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol also has several limitations, including its relatively low potency, its potential off-target effects, and the complexity of its synthesis.

Future Directions

There are several potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective Kv1.3 channel inhibitors based on the structure of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. Another area of interest is the investigation of the potential therapeutic applications of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol in neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the biochemical and physiological effects of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol on various cell types and to investigate its potential off-target effects.

Synthesis Methods

The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorobenzylamine to form the intermediate 1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and sodium borohydride to form [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of neuronal excitability. This inhibition of Kv1.3 activity has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2NO/c21-19-10-18(23)7-4-16(19)12-24-9-1-8-20(13-24,14-25)11-15-2-5-17(22)6-3-15/h2-7,10,25H,1,8-9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNODRDHUYWDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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